molecular formula C15H10BrF2NO3 B2634474 2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide CAS No. 1808373-12-7

2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2634474
CAS No.: 1808373-12-7
M. Wt: 370.15
InChI Key: YXYVATYGIULUSP-UHFFFAOYSA-N
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Description

2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a difluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-formylphenol to obtain 2-bromo-4-formylphenol.

    Acetylation: The phenoxy intermediate is then reacted with 2,4-difluoroaniline in the presence of an acetylating agent such as acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Reduction Reactions: The formyl group can be reduced to an alcohol.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted phenoxyacetamides.

    Reduction: Formation of 2-(2-bromo-4-hydroxyphenoxy)-N-(2,4-difluorophenyl)acetamide.

    Oxidation: Formation of 2-(2-bromo-4-carboxyphenoxy)-N-(2,4-difluorophenyl)acetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-hydroxyphenoxy)-N-(2,4-difluorophenyl)acetamide
  • 2-(2-bromo-4-carboxyphenoxy)-N-(2,4-difluorophenyl)acetamide
  • 2-(2-chloro-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide

Uniqueness

2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both bromo and formyl groups, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2NO3/c16-11-5-9(7-20)1-4-14(11)22-8-15(21)19-13-3-2-10(17)6-12(13)18/h1-7H,8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYVATYGIULUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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